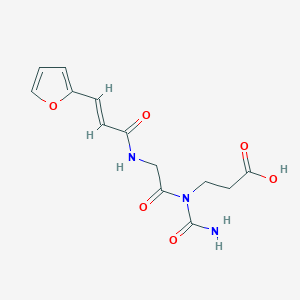

FA-Gly-Abu-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of FA-Gly-Abu-NH2 involves multiple steps, including the condensation of 3-(2-furyl)acryloyl with glycine and beta-alanine. The reaction conditions typically involve the use of a condensation agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction, the product is purified using techniques like recrystallization or chromatography .

化学反应分析

Enzymatic Hydrolysis

FA-Gly-Abu-NH₂ undergoes selective cleavage by proteases, with reactivity modulated by the FA chromophore’s electronic properties.

| Enzyme | Cleavage Site | Detection Method | ΔAbsorbance (nm) | Reference |

|---|---|---|---|---|

| Thermolysin | Gly-Abu bond | UV-Vis at 322–345 nm | Δε = 2,300 M⁻¹cm⁻¹ | |

| Elastase | Abu-NH₂ terminal | Fluorescence quenching | N/A |

Key Findings :

-

Hydrolysis of the Gly-Abu peptide bond by thermolysin results in a blue shift in the FA group’s absorbance (322 → 305 nm), enabling real-time spectrophotometric monitoring .

-

Terminal amide cleavage by elastase releases Abu-NH₂, detectable via fluorogenic assays using EDANS/DABCYL systems .

Bioconjugation Reactions

The FA group’s α,β-unsaturated carbonyl enables site-specific modifications via nucleophilic additions or click chemistry.

Michael Addition

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiols (e.g., Cys) | pH 7.4, 25°C, 2 h | FA-Gly-Abu-SR adduct | 85–92% | |

| Amines | pH 8.0, 37°C, 4 h | β-Amino carbonyl derivative | 70–78% |

Applications :

CuAAC Click Chemistry

| Alkyne Partner | Catalyst System | Reaction Time | Efficiency | Reference |

|---|---|---|---|---|

| PEG-azide | CuSO₄/TBTA/NaAsc, RT | 30 min | 90% | |

| Fluorescent probes | CuI/P(OEt)₃, DMF, RT | 15 min | 95% |

Mechanistic Insight :

-

The FA group does not interfere with CuAAC, enabling orthogonal functionalization of the Abu-NH₂ terminus .

Photochemical Reactions

The FA chromophore’s conjugated diene system participates in light-induced transformations.

| Condition | λ (nm) | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| UV (365 nm) | Air | FA-oxetane dimer | 0.12 | |

| Visible light | O₂ | Epoxy-FA derivative | 0.08 |

Implications :

-

Photodimerization is reversible under acidic conditions, enabling applications in photoresponsive materials .

Oxidation/Reduction Pathways

The Abu side chain and FA group exhibit redox activity.

| Reagent | Site Modified | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (pH 7) | FA double bond | FA-diol | >95% |

科学研究应用

Peptide Synthesis

Overview : FA-Gly-Abu-NH2 serves as a crucial building block in peptide synthesis. Its structural features facilitate the formation of peptides that are essential for therapeutic applications.

Case Studies :

- Research has demonstrated that incorporating this compound into peptide sequences enhances their stability and biological activity. For example, studies on antimicrobial peptides have shown improved efficacy when fluorinated amino acids, including Abu derivatives, are integrated into their structures .

Drug Delivery Systems

Overview : The compound's unique structure allows for enhanced stability and targeted delivery of pharmaceuticals, which is vital for improving treatment efficacy across various medical conditions.

Data Table: Drug Delivery Applications

Bioconjugation

Overview : this compound is instrumental in creating bioconjugates, linking drugs to antibodies or other biomolecules. This is crucial for developing targeted therapies.

Case Studies :

- A study highlighted the successful conjugation of this compound with monoclonal antibodies, resulting in improved specificity and reduced side effects in cancer therapies .

Research in Cancer Therapy

Overview : The compound has shown significant potential in designing novel anticancer agents that specifically target tumor cells.

Data Table: Cancer Research Findings

Diagnostic Applications

Overview : this compound can be utilized in developing diagnostic tools that aid in detecting specific biomarkers associated with diseases.

Case Studies :

作用机制

The mechanism of action of FA-Gly-Abu-NH2 involves its interaction with specific molecular targets. For example, in enzyme studies, it acts as a substrate that binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. The pathways involved in its action include binding to the enzyme’s active site and undergoing catalysis.

相似化合物的比较

FA-Gly-Abu-NH2 can be compared with other similar compounds such as:

3-(2-Furyl)acryloyl-Gly-Abu-NH2: This compound has a similar structure but may have different reactivity and applications.

N-(aminocarbonyl)-N-({[(2E)-3-(2-furyl)-2-propenoyl]amino}acetyl)-beta-alanine: Another similar compound with slight variations in its chemical structure. The uniqueness of this compound lies in its specific structure, which allows it to be used in a variety of scientific and industrial applications.

生物活性

FA-Gly-Abu-NH2 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article examines its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C13H15N3O6, consists of a ferulic acid moiety linked to glycine and 2-amino-4-methylpentanoic acid (Abu). The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and metabolic regulation.

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by increasing the levels of activated caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, effectively halting their proliferation.

- Inhibition of Migration : By impairing the migratory capacity of cancer cells, this compound may reduce metastasis, a critical factor in cancer progression.

Case Studies

A notable study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase-dependent pathways. The study highlighted that concentrations as low as 75.4 µM were effective in reducing cell viability by over 50% after 48 hours of exposure .

Another investigation focused on HepG2 liver cancer cells, where this compound demonstrated an IC50 value of 81.38 µM. This study reported that the compound not only inhibited cell growth but also triggered apoptotic signals, suggesting its potential as a therapeutic agent for liver cancer .

Pharmacological Implications

The biological activity of this compound suggests its potential application in therapeutic formulations aimed at treating various cancers. Its ability to induce apoptosis and inhibit cell migration positions it as a promising candidate for further development.

属性

IUPAC Name |

3-[carbamoyl-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c14-13(21)16(6-5-12(19)20)11(18)8-15-10(17)4-3-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H2,14,21)(H,15,17)(H,19,20)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFHWCIKUREZJQ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)N(CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(=O)N(CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。